2-(5-bromo-2-fluoropyridin-4-yl)ethan-1-ol
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Overview
Description
2-(5-bromo-2-fluoropyridin-4-yl)ethan-1-ol is a chemical compound with the molecular formula C7H7BrFNO and a molecular weight of 220.04 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications . This compound is characterized by the presence of a bromine and fluorine atom on a pyridine ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2-fluoropyridin-4-yl)ethan-1-ol typically involves the bromination and fluorination of pyridine derivatives. One common method involves the reaction of 2-amino-5-fluoropyridine with hydrobromic acid (HBr) and liquid bromine at low temperatures . The reaction proceeds through diazotization and subsequent substitution to introduce the bromine and fluorine atoms on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-2-fluoropyridin-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using reagents like phenylboronic acid in Suzuki coupling reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids, and reduced to form alkanes.
Coupling Reactions: Palladium-catalyzed homo-coupling reactions can form biaryl compounds.
Common Reagents and Conditions
Suzuki Coupling: Phenylboronic acid, palladium catalysts, and base in aqueous media.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Biaryl Compounds: Formed through coupling reactions.
Substituted Pyridines: Formed through substitution reactions.
Scientific Research Applications
2-(5-bromo-2-fluoropyridin-4-yl)ethan-1-ol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: As a precursor for the synthesis of biologically active compounds.
Medicine: In the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5-bromo-2-fluoropyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms on the pyridine ring can influence the compound’s reactivity and binding affinity to various biological targets . The electron-withdrawing nature of these substituents can modulate the compound’s chemical and biological properties .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoropyridine: A closely related compound with similar substitution patterns.
5-Bromo-4-fluoropyridin-2-amine: Another pyridine derivative with bromine and fluorine substituents.
Uniqueness
2-(5-bromo-2-fluoropyridin-4-yl)ethan-1-ol is unique due to the presence of an ethan-1-ol group, which provides additional functionalization possibilities compared to other similar compounds. This makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
CAS No. |
2624139-04-2 |
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Molecular Formula |
C7H7BrFNO |
Molecular Weight |
220.04 g/mol |
IUPAC Name |
2-(5-bromo-2-fluoropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H7BrFNO/c8-6-4-10-7(9)3-5(6)1-2-11/h3-4,11H,1-2H2 |
InChI Key |
NOJGDQQJWURRTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1F)Br)CCO |
Purity |
95 |
Origin of Product |
United States |
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